Cas no 1368793-75-2 (1-(5-chlorothiophen-2-yl)cyclopropylmethanamine)

1-(5-Chlorothiophen-2-yl)cyclopropylmethanamine is a specialized organic compound featuring a cyclopropylmethanamine moiety linked to a 5-chlorothiophene ring. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate for synthesizing biologically active molecules. The chlorothiophene group enhances electrophilic substitution potential, while the cyclopropyl ring contributes steric and electronic effects, influencing binding affinity and metabolic stability. Its well-defined molecular architecture makes it valuable for medicinal chemistry research, particularly in the development of novel therapeutics targeting CNS disorders or infectious diseases. The compound's purity and stability under standard conditions further support its use in controlled synthetic pathways.
1-(5-chlorothiophen-2-yl)cyclopropylmethanamine structure
1368793-75-2 structure
Product Name:1-(5-chlorothiophen-2-yl)cyclopropylmethanamine
CAS No:1368793-75-2
MF:C8H10ClNS
MW:187.689699649811
CID:6016735
PubChem ID:82281112
Update Time:2025-05-21

1-(5-chlorothiophen-2-yl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chlorothiophen-2-yl)cyclopropylmethanamine
    • 1368793-75-2
    • [1-(5-chlorothiophen-2-yl)cyclopropyl]methanamine
    • EN300-1967126
    • Inchi: 1S/C8H10ClNS/c9-7-2-1-6(11-7)8(5-10)3-4-8/h1-2H,3-5,10H2
    • InChI Key: BEIMUWMDWUEAFH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2(CN)CC2)S1

Computed Properties

  • Exact Mass: 187.0222482g/mol
  • Monoisotopic Mass: 187.0222482g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 54.3Ų

1-(5-chlorothiophen-2-yl)cyclopropylmethanamine Pricemore >>

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1-(5-chlorothiophen-2-yl)cyclopropylmethanamine Related Literature

Additional information on 1-(5-chlorothiophen-2-yl)cyclopropylmethanamine

Comprehensive Overview of 1-(5-chlorothiophen-2-yl)cyclopropylmethanamine (CAS No. 1368793-75-2)

1-(5-chlorothiophen-2-yl)cyclopropylmethanamine (CAS No. 1368793-75-2) is a specialized organic compound featuring a unique structural framework combining a chlorothiophene moiety with a cyclopropylmethanamine group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block for drug discovery and material science applications. The presence of both chlorine and thiophene functionalities enhances its reactivity, making it a valuable intermediate for synthesizing bioactive molecules.

In recent years, the demand for heterocyclic compounds like 1-(5-chlorothiophen-2-yl)cyclopropylmethanamine has surged, driven by their applications in developing novel therapeutics and functional materials. Researchers are particularly interested in its role as a precursor for central nervous system (CNS) targeting agents, given the cyclopropylamine group's ability to modulate neurotransmitter activity. Additionally, the thiophene ring is a common motif in photovoltaic materials, aligning with the growing focus on sustainable energy solutions.

The synthesis of CAS No. 1368793-75-2 typically involves multi-step organic reactions, including cyclopropanation and amination processes. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling have been explored to improve yield and purity. Analytical characterization via NMR spectroscopy, mass spectrometry, and HPLC ensures compliance with industry standards, addressing the increasing emphasis on quality control in chemical manufacturing.

From a commercial perspective, 1-(5-chlorothiophen-2-yl)cyclopropylmethanamine is supplied by leading chemical vendors under stringent storage conditions to preserve stability. Its shelf life and handling protocols are critical considerations for laboratories, reflecting broader trends in safe chemical management and green chemistry practices. Regulatory compliance, including REACH and GMP guidelines, further underscores its relevance in global markets.

Emerging studies highlight the compound's potential in bioconjugation and proteomics, where its amine group facilitates linkage to biomolecules. This aligns with the rising interest in targeted drug delivery systems and diagnostic probes. Furthermore, computational modeling of 1368793-75-2 has provided insights into its molecular docking properties, supporting rational drug design efforts.

In summary, 1-(5-chlorothiophen-2-yl)cyclopropylmethanamine represents a compelling case study in modern chemical innovation. Its multifaceted applications—spanning pharmaceuticals, materials science, and biotechnology—reflect the compound's adaptability to diverse scientific challenges. As research continues to uncover new utilities, its significance in both academic and industrial settings is poised to expand.

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